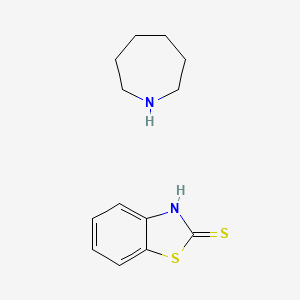
Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with tetradecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
Citric Acid+3Tetradecyl AlcoholAcid CatalystTritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate+3Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors with efficient mixing and temperature control to ensure complete reaction and high yield. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into citric acid and tetradecyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Citric acid and tetradecyl alcohol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Ester derivatives with different functional groups.
科学的研究の応用
Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
作用機序
The mechanism of action of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport and release of active compounds.
類似化合物との比較
Tritetradecyl citrate: Similar structure but lacks the hydroxyl group on the propane backbone.
Tritetradecyl malate: Derived from malic acid instead of citric acid.
Tritetradecyl succinate: Derived from succinic acid.
Uniqueness: Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is unique due to the presence of three ester groups and a hydroxyl group on the propane backbone, which imparts distinct surfactant properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring strong emulsifying and stabilizing properties.
特性
CAS番号 |
94277-81-3 |
|---|---|
分子式 |
C48H92O7 |
分子量 |
781.2 g/mol |
IUPAC名 |
tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C48H92O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-53-45(49)43-48(52,47(51)55-42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-46(50)54-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h52H,4-44H2,1-3H3 |
InChIキー |
JZSVJKNORISSFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


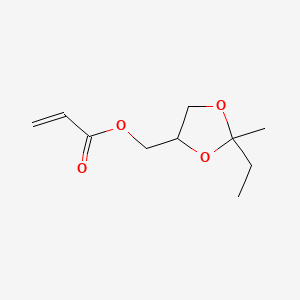
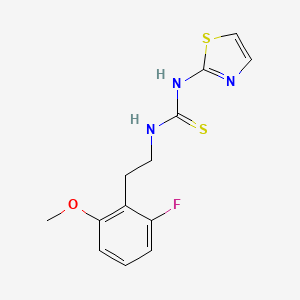

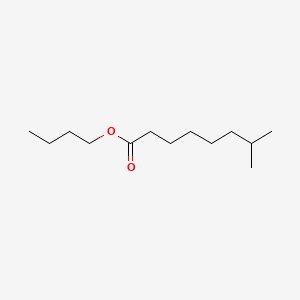
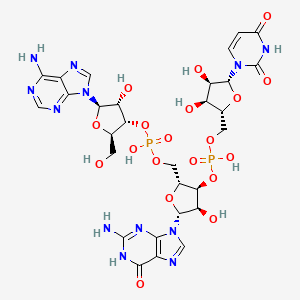
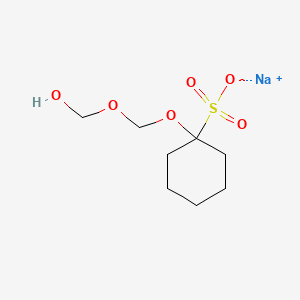

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)




